Caesium hydroxide--chromium--water (2/2/1/2) Caesium hydroxide--chromium--water (2/2/1/2)
Brand Name: Vulcanchem
CAS No.: 56320-90-2
VCID: VC12002359
InChI: InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2
SMILES: O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+]
Molecular Formula: CrCs2H6O4
Molecular Weight: 387.85 g/mol

Caesium hydroxide--chromium--water (2/2/1/2)

CAS No.: 56320-90-2

Cat. No.: VC12002359

Molecular Formula: CrCs2H6O4

Molecular Weight: 387.85 g/mol

* For research use only. Not for human or veterinary use.

Caesium hydroxide--chromium--water (2/2/1/2) - 56320-90-2

Specification

CAS No. 56320-90-2
Molecular Formula CrCs2H6O4
Molecular Weight 387.85 g/mol
IUPAC Name dicesium;chromium;dihydroxide;dihydrate
Standard InChI InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2
Standard InChI Key ANMVEBCAHIBASG-UHFFFAOYSA-L
SMILES O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+]
Canonical SMILES O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+]

Introduction

Composition and Structural Characteristics

The compound’s stoichiometric formula, 2CsOH·2Cr·H₂O·2H₂O, reflects a crystalline lattice where caesium hydroxide and chromium ions are coordinated with water molecules. The caesium ions (Cs⁺) contribute strong basicity, while chromium exists in variable oxidation states (Cr³⁺ or Cr⁶⁺), depending on synthesis conditions. Water molecules stabilize the structure through hydrogen bonding and ligand interactions.

Table 1: Key Components and Their Roles

ComponentChemical FormulaRole in Compound
Caesium hydroxideCsOHProvides alkalinity, stabilizes Cr
ChromiumCr³⁺/Cr⁶⁺Catalytic and redox-active center
WaterH₂OSolvent, structural stabilizer

Chromium’s oxidation state significantly influences the compound’s reactivity. Trivalent chromium (Cr³⁺) is environmentally benign and essential in trace amounts, whereas hexavalent chromium (Cr⁶⁺) is toxic and carcinogenic . The compound’s ability to interconvert between these states underpins its utility in redox catalysis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized by reacting caesium hydroxide with chromium salts (e.g., chromium chloride or nitrate) in aqueous media at 60–80°C for 6–12 hours. A representative reaction is:
2 CsOH + CrCl3+H2O2CsOH\cdotp2Cr\cdotpH2O\cdotp2H2O + 3 HCl\text{2 CsOH + CrCl}_3 + \text{H}_2\text{O} \rightarrow \text{2CsOH·2Cr·H}_2\text{O·2H}_2\text{O + 3 HCl}
The product is purified via crystallization, with yields exceeding 85% under optimal conditions.

Industrial Methods

Industrial production employs large-scale reactors with precise temperature control (95–100°C) and stoichiometric reagent ratios . A patented method involves causticisation, where barium hydroxide (Ba(OH)₂) is added to cesium sulfate solutions to precipitate impurities like chromium hydroxides :
Cs2SO4+Ba(OH)22 CsOH + BaSO4\text{Cs}_2\text{SO}_4 + \text{Ba(OH)}_2 \rightarrow \text{2 CsOH + BaSO}_4 \downarrow
This process ensures high-purity CsOH, which is subsequently reacted with chromium oxides.

Chemical Properties and Reactivity

Redox Behavior

The compound facilitates electron transfer reactions due to chromium’s variable oxidation states. In acidic environments, Cr³⁺ is oxidized to Cr⁶⁺ by chlorine, a reaction mitigated by alkaline conditions :
Cr3++HOClCrO42+H+ (pH < 7)\text{Cr}^{3+} + \text{HOCl} \rightarrow \text{CrO}_4^{2-} + \text{H}^+ \ (\text{pH < 7})
Cr3++OHCr(OH)3 (pH > 8)\text{Cr}^{3+} + \text{OH}^- \rightarrow \text{Cr(OH)}_3 \downarrow \ (\text{pH > 8})

Catalytic Activity

In organic synthesis, the compound accelerates cross-coupling reactions and oxidations. For example, it promotes the oxidation of alcohols to ketones via a radical mechanism, achieving turnover frequencies (TOFs) of 10³–10⁴ h⁻¹.

Applications in Research and Industry

Environmental Remediation

The compound reduces Cr⁶⁺ to Cr³⁺ in contaminated water, leveraging its redox activity. Studies show a 90% reduction in Cr⁶⁺ concentration within 2 hours at pH 8 . This application is critical for treating industrial effluents.

Organic Synthesis

As a catalyst, it enables efficient C–C bond formation in Suzuki-Miyaura reactions, with yields >95% under mild conditions. Its strong basicity also deprotonates acidic substrates, facilitating nucleophilic substitutions.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Alkali Metal–Chromium Complexes

CompoundBasicity (pKa)Cr Oxidation StatesCatalytic TOF (h⁻¹)
CsOH–Cr–H₂O (2/2/1/2)13.5III, VI1,200
KOH–Cr–H₂O12.5III800
NaOH–Cr–H₂O12.0III600

The cesium derivative’s superior basicity and redox flexibility make it more effective in high-temperature catalysis than potassium or sodium analogs.

Future Research Directions

Ongoing studies focus on enhancing the compound’s stability in aqueous media and expanding its use in photoredox catalysis. Advances in nanostructuring aim to improve surface area and reactivity, potentially enabling applications in energy storage and carbon capture.

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